Phenyl 2,4-dinitrobenzenesulfonate
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Overview
Description
Phenyl 2,4-dinitrobenzenesulfonate is an organic compound with the molecular formula C12H8N2O7S and a molecular weight of 324.271 g/mol . It is a derivative of benzenesulfonate, functionalized with nitro groups at the 2 and 4 positions on the benzene ring. This compound is known for its use in various chemical reactions and applications, particularly in the field of bioconjugation and fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,4-dinitrobenzenesulfonate can be synthesized through the reaction of phenol with 2,4-dinitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane . The reaction conditions are usually mild, and the product is obtained through simple purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction allows for efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,4-dinitrobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound is known for its use in nucleophilic aromatic substitution reactions, particularly with thiol groups.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, with reactions typically occurring at room temperature in aqueous or organic solvents.
Major Products Formed
Scientific Research Applications
Phenyl 2,4-dinitrobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for imaging biothiols in living cells.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 2,4-dinitrobenzenesulfonate involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro groups on the benzene ring act as electron-withdrawing groups, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in the design of fluorescent probes, where the compound reacts with thiols to release a fluorescent signal . The molecular targets and pathways involved include the interaction with thiol-containing biomolecules, leading to the cleavage of the sulfonate group and subsequent fluorescence .
Comparison with Similar Compounds
Phenyl 2,4-dinitrobenzenesulfonate can be compared with other similar compounds such as:
Phenyl 4-chloro-3-nitrobenzenesulfonate: Similar in structure but with different reactivity due to the presence of a chlorine atom.
1-Methyl-2-phenylpropyl 2,4-dinitrobenzenesulfonate: A derivative with a different alkyl group, affecting its solubility and reactivity.
2-Chloroethyl 2,4-dinitrobenzenesulfonate: Another derivative with a chloroethyl group, used in different applications.
The uniqueness of this compound lies in its specific reactivity with thiols and its application in the development of fluorescent probes for biological imaging .
Properties
CAS No. |
31283-98-4 |
---|---|
Molecular Formula |
C12H8N2O7S |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
phenyl 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)22(19,20)21-10-4-2-1-3-5-10/h1-8H |
InChI Key |
UONNCRCRHHFOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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